(5E)-5-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Thiazolidine-2,4-dione Core: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic conditions.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the thiazolidine-2,4-dione core and an aldehyde derivative.
Substitution Reactions: The chloro and methoxy groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide and thionyl chloride.
Final Assembly: The naphthalen-1-ylmethoxy group is attached through an etherification reaction, typically using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. Continuous-flow reactors and automated synthesis platforms could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine-2,4-dione core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide, potassium carbonate, and thionyl chloride are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidine-2,4-dione derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
The thiazolidine-2,4-dione core is known for its antidiabetic properties, making this compound a potential candidate for drug development targeting diabetes and related metabolic disorders.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The thiazolidine-2,4-dione core can bind to peroxisome proliferator-activated receptors (PPARs), modulating gene expression and influencing metabolic pathways. The benzylidene group enhances its binding affinity and specificity, making it a potent modulator of biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: A class of compounds with similar core structures, known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups that exhibit diverse biological activities.
Uniqueness
(5E)-5-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of its functional groups, which confer a distinct reactivity profile and biological activity. The presence of the naphthalen-1-ylmethoxy group further enhances its chemical stability and potential for diverse applications.
Properties
IUPAC Name |
(5E)-5-[[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4S/c1-3-11-27-24(28)22(32-25(27)29)14-16-12-20(26)23(21(13-16)30-2)31-15-18-9-6-8-17-7-4-5-10-19(17)18/h1,4-10,12-14H,11,15H2,2H3/b22-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKYKURBIXLPDJ-HYARGMPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC#C)Cl)OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC#C)Cl)OCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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